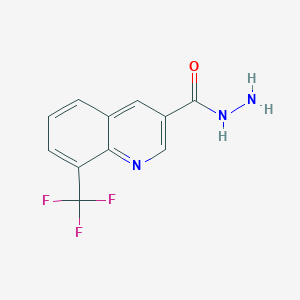

8-(Trifluoromethyl)quinoline-3-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 8-(Trifluorométhyl)quinoléine-3-carbohydrazide est un composé chimique appartenant à la famille des quinoléines, caractérisée par la présence d'un groupe trifluorométhyle en position 8 et d'un groupe carbohydrazide en position 3 du cycle quinoléine.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la 8-(Trifluorométhyl)quinoléine-3-carbohydrazide implique généralement des réactions en plusieurs étapes. Une méthode courante commence par la préparation de l'acide 8-(Trifluorométhyl)quinoléine-3-carboxylique, qui est ensuite converti en chlorure d'acide correspondant. Cet intermédiaire est ensuite mis à réagir avec l'hydrate d'hydrazine pour obtenir la carbohydrazide désirée .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de la 8-(Trifluorométhyl)quinoléine-3-carbohydrazide ne soient pas largement documentées, l'approche générale consiste à mettre à l'échelle les procédures de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles telles que la température, le solvant et le temps de réaction pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : La 8-(Trifluorométhyl)quinoléine-3-carbohydrazide subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés d'acide quinoléine-3-carboxylique.

Réduction : Les réactions de réduction peuvent convertir le groupe carbohydrazide en d'autres groupes fonctionnels.

Substitution : Le groupe trifluorométhyle peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés en conditions basiques.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la quinoléine avec des groupes fonctionnels modifiés, qui peuvent présenter différentes activités biologiques .

4. Applications de la recherche scientifique

Chimie : Elle sert de bloc de construction pour la synthèse de dérivés de quinoléine plus complexes.

Biologie : Le composé présente une activité antimicrobienne significative, ce qui en fait un candidat pour le développement de nouveaux antibiotiques.

Médecine : La recherche a montré son potentiel en tant qu'agent antituberculeux, avec une activité prometteuse contre Mycobacterium tuberculosis.

Industrie : Il peut être utilisé dans le développement d'agrochimiques et d'autres produits industriels

5. Mécanisme d'action

Le mécanisme d'action de la 8-(Trifluorométhyl)quinoléine-3-carbohydrazide implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il a été démontré qu'il inhibe l'enzyme énoyl-ACP réductase, qui est cruciale pour la biosynthèse des acides gras dans Mycobacterium tuberculosis. Cette inhibition perturbe la synthèse de la membrane cellulaire bactérienne, conduisant à la mort cellulaire .

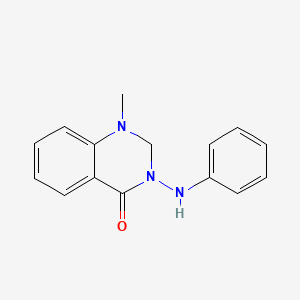

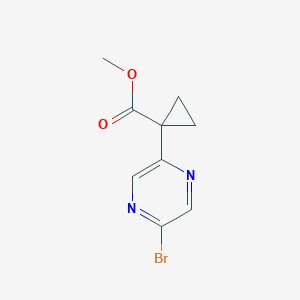

Composés similaires :

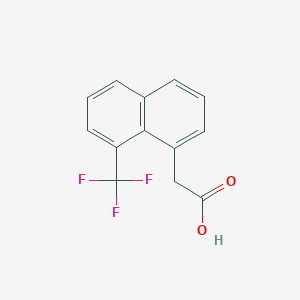

- Acide 4-hydroxy-8-(trifluorométhyl)quinoléine-3-carboxylique

- N-alkyl-3-(5-phényl-1,3,4-oxadiazol-2-yl)-7-(trifluorométhyl)quinolin-4-amine

Comparaison : Comparée à ces composés similaires, la 8-(Trifluorométhyl)quinoléine-3-carbohydrazide se distingue par sa combinaison unique des groupes trifluorométhyle et carbohydrazide, qui confèrent une réactivité chimique et une activité biologique distinctes. Cette unicité en fait un composé précieux pour la poursuite de la recherche et du développement en chimie médicinale .

Applications De Recherche Scientifique

Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.

Biology: The compound exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics.

Medicine: Research has shown its potential as an antitubercular agent, with promising activity against Mycobacterium tuberculosis.

Industry: It can be used in the development of agrochemicals and other industrial products

Mécanisme D'action

The mechanism of action of 8-(Trifluoromethyl)quinoline-3-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme enoyl-ACP reductase, which is crucial for the biosynthesis of fatty acids in Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell membrane synthesis, leading to cell death .

Comparaison Avec Des Composés Similaires

- 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

- N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinolin-4-amine

Comparison: Compared to these similar compounds, 8-(Trifluoromethyl)quinoline-3-carbohydrazide stands out due to its unique combination of the trifluoromethyl and carbohydrazide groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .

Propriétés

Formule moléculaire |

C11H8F3N3O |

|---|---|

Poids moléculaire |

255.20 g/mol |

Nom IUPAC |

8-(trifluoromethyl)quinoline-3-carbohydrazide |

InChI |

InChI=1S/C11H8F3N3O/c12-11(13,14)8-3-1-2-6-4-7(10(18)17-15)5-16-9(6)8/h1-5H,15H2,(H,17,18) |

Clé InChI |

GONXXINOALONSC-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=CC(=CN=C2C(=C1)C(F)(F)F)C(=O)NN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile](/img/structure/B11860062.png)

![N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine](/img/structure/B11860063.png)